![molecular formula C7H5FN2 B1326235 6-Fluoro-1H-pyrrolo[2,3-B]pyridine CAS No. 898746-42-4](/img/structure/B1326235.png)

6-Fluoro-1H-pyrrolo[2,3-B]pyridine

Overview

Description

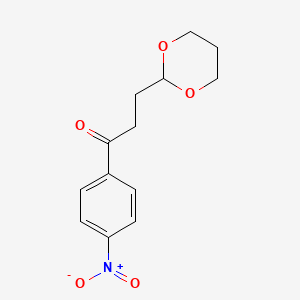

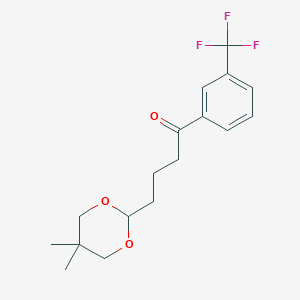

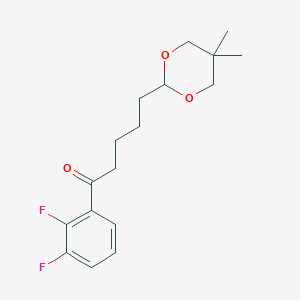

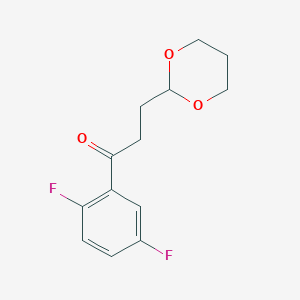

6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 898746-42-4 . It has a molecular weight of 136.13 and its IUPAC name is 6-fluoro-1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . These compounds have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring and a pyrazine ring . The InChI code is 1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Chemical Reactions Analysis

The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied to provide new compounds directing toward agrochemicals and/or functional materials . Amino groups such as NH2, NH(CH2)2NH2, and NH(CH2)2NH(CH2)2NH2 were introduced onto the 6-position of 7-azaindole to form multidentate agents .Physical And Chemical Properties Analysis

6-Fluoro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Diabetes Management

Compounds containing 6-Fluoro-1H-pyrrolo[2,3-B]pyridine have been shown to reduce blood glucose levels, which can be beneficial in the prevention and treatment of diabetes-related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .

Neurofibrillary Tangles Imaging

A novel PET tracer, 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (MK-6240), has been discovered for detecting neurofibrillary tangles (NFTs) in Alzheimer’s disease, exhibiting high specificity and selectivity .

Cancer Treatment

The compound has been utilized in the synthesis of derivatives that act as potent FGFR inhibitors, which are significant in cancer treatment strategies .

Melanoma Therapy

Vemurafenib, a drug derived from pyrrolo[2,3-b]pyridine, is an inhibitor of the B-Raf enzyme used for treating melanoma .

Antineoplastic Therapy

Ceralasertib, another compound bearing pyrrolo[2,3-b]pyridine structure, is currently under phase II trials as an ATR kinase inhibitor for antineoplastic therapy .

Mechanism of Action

Target of Action

The primary targets of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

6-Fluoro-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

Future Directions

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . The action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

6-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALXIVQPEUDQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646553 | |

| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-pyrrolo[2,3-B]pyridine | |

CAS RN |

898746-42-4 | |

| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.